Cas no 771574-26-6 (2-(Aminomethyl)-3-methylaniline)

2-(Aminomethyl)-3-methylaniline 化学的及び物理的性質
名前と識別子
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- 2-Amino-6-methylbenzylamine
- 2-(aminomethyl)-3-methylaniline
- 2-aminomethyl-3-methyl-phenylamine
- 2-(Aminomethyl)-3-methylaniline
-
- MDL: MFCD06213824
- インチ: 1S/C8H12N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,9-10H2,1H3
- InChIKey: HFUZJJJGYWOEGK-UHFFFAOYSA-N
- ほほえんだ: NC1=CC=CC(C)=C1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- トポロジー分子極性表面積: 52
- 疎水性パラメータ計算基準値(XlogP): 1
2-(Aminomethyl)-3-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A012000327-250mg |
2-Amino-6-methylbenzylamine |
771574-26-6 | 97% | 250mg |
$499.20 | 2023-09-01 | |
Alichem | A012000327-500mg |
2-Amino-6-methylbenzylamine |
771574-26-6 | 97% | 500mg |
$847.60 | 2023-09-01 | |
Alichem | A012000327-1g |
2-Amino-6-methylbenzylamine |
771574-26-6 | 97% | 1g |
$1490.00 | 2023-09-01 | |
Enamine | EN300-2975454-1g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 1g |
$871.0 | 2023-09-06 | ||
Enamine | EN300-2975454-0.05g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.05g |
$732.0 | 2023-09-06 | ||
Enamine | EN300-2975454-2.5g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 2.5g |
$1707.0 | 2023-09-06 | ||
Enamine | EN300-2975454-0.25g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.25g |
$801.0 | 2023-09-06 | ||
Enamine | EN300-2975454-0.5g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.5g |
$836.0 | 2023-09-06 | ||
Enamine | EN300-2975454-0.1g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 0.1g |
$767.0 | 2023-09-06 | ||
Enamine | EN300-2975454-10g |
2-(aminomethyl)-3-methylaniline |
771574-26-6 | 10g |
$3746.0 | 2023-09-06 |
2-(Aminomethyl)-3-methylaniline 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2-(Aminomethyl)-3-methylanilineに関する追加情報
Professional Introduction to 2-(Aminomethyl)-3-methylaniline (CAS No. 771574-26-6)
2-(Aminomethyl)-3-methylaniline, with the chemical identifier CAS No. 771574-26-6, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule, characterized by its aromatic structure and functional groups, has garnered attention due to its versatile applications in drug development and material science. The presence of both an amine and a methyl substituent on a benzene ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound’s structure, featuring a primary amine group at the 2-position and a methyl group at the 3-position of aniline, allows for diverse chemical modifications. These modifications are crucial in pharmaceutical research, where precise molecular tuning can lead to enhanced bioactivity and selectivity. The amine functionality, in particular, serves as a versatile handle for further derivatization, enabling the construction of peptidomimetics, enzyme inhibitors, and other pharmacologically relevant scaffolds.
In recent years, 2-(Aminomethyl)-3-methylaniline has been explored in the development of novel therapeutic agents. Its role as a precursor in the synthesis of small-molecule inhibitors has been highlighted in several studies. For instance, researchers have leveraged its reactivity to create compounds targeting specific biological pathways involved in inflammation and cancer. The ability to introduce additional functional groups at the 2- and 3-positions allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability—key factors in drug design.
One notable application of CAS No. 771574-26-6 is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling and are often implicated in diseases such as cancer. By modifying the aromatic core of 2-(Aminomethyl)-3-methylaniline, chemists have been able to develop potent inhibitors that disrupt aberrant signaling cascades. These efforts have led to the discovery of lead compounds that are currently undergoing further optimization for clinical use.
The compound’s utility extends beyond pharmaceuticals into materials science. Its aromatic nature and functional groups make it a suitable candidate for designing advanced materials with specific electronic properties. For example, researchers have investigated its potential use in organic semiconductors and conductive polymers, where precise control over molecular architecture is essential for achieving desired performance characteristics.
Recent advancements in computational chemistry have further enhanced the understanding of 2-(Aminomethyl)-3-methylaniline’s reactivity and potential applications. Molecular modeling studies have provided insights into how different substituents influence its interactions with biological targets. These insights are invaluable for guiding synthetic strategies aimed at improving drug-like properties. Additionally, high-throughput screening methods have enabled rapid identification of derivatives with enhanced activity against disease-causing targets.
The synthesis of CAS No. 771574-26-6 itself presents interesting challenges due to its sensitive functional groups. Careful control over reaction conditions is necessary to avoid unwanted side products. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex derivatives more efficiently than ever before. These improvements not only accelerate research but also reduce costs associated with drug development.
In conclusion, 2-(Aminomethyl)-3-methylaniline represents a promising compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As research continues to uncover new ways to utilize this molecule, its importance is likely to grow further, contributing to advancements in medicine and materials science.
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